molecular formula C14H14N2O B3306077 N-[3-(aminomethyl)phenyl]benzamide CAS No. 926203-34-1

N-[3-(aminomethyl)phenyl]benzamide

Cat. No.: B3306077
CAS No.: 926203-34-1
M. Wt: 226.27 g/mol
InChI Key: XGIXEORXPRJHOC-UHFFFAOYSA-N
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Description

Structural Classification within the Benzamide (B126) Chemical Class

N-[3-(aminomethyl)phenyl]benzamide is structurally categorized as a substituted benzamide. evitachem.com The core of its structure is the benzamide moiety, which consists of a benzene (B151609) ring attached to an amide functional group (-C(=O)NH-). evitachem.comnist.gov What distinguishes this particular compound is the substitution on the phenyl ring of the amide's nitrogen atom. Specifically, it features an aminomethyl group (-CH₂NH₂) attached to the meta-position (position 3) of this phenyl ring. evitachem.com

The presence of a primary amine in the aminomethyl group provides a reactive site that is a key feature for its role in further chemical synthesis. evitachem.com This functional group allows for regioselective diversification, meaning that new chemical groups can be added specifically at this location to create a library of related but distinct compounds. evitachem.com The fundamental structure can be achieved through the synthesis from precursors like 3-(aminomethyl)aniline and benzoyl chloride. evitachem.com

Overview of Research Interest in Substituted Benzamides

The broader class of substituted benzamides, to which this compound belongs, is a significant area of investigation in organic and medicinal chemistry. mdpi.com These aromatic amide compounds are noted for being stable and relatively easy to synthesize from commercially available materials, making them attractive as building blocks for new molecules. mdpi.com

Research interest in substituted benzamides is driven by their diverse biological activities and their potential as therapeutic agents. mdpi.comnih.gov This has led to their investigation for a wide range of applications:

Neuropsychiatry : A prominent area of research involves their ability to selectively modulate dopaminergic neurons. nih.gov Compounds like Sulpiride and Amisulpride are clinical examples of substituted benzamides used to treat conditions such as depression and schizophrenia by targeting dopamine (B1211576) D2 and D3 receptors. nih.govnih.gov

Neurodegenerative Diseases : Researchers have explored novel benzamide derivatives as potential multi-target inhibitors for enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com

Oncology : Inspired by existing drugs like Entinostat (B1683978) (MS-275), scientists have synthesized series of N-substituted benzamide derivatives and evaluated their anti-proliferative activity against various cancer cell lines. researchgate.net The parent compound, 3-aminobenzamide (B1265367), is known to inhibit poly ADP ribose polymerase (PARP), an enzyme involved in DNA repair, making it a target for cancer therapy. wikipedia.org

Infectious Diseases : Derivatives of N-phenylbenzamides have demonstrated antiviral properties against viruses such as enterovirus 71. evitachem.com

Metabolic Disorders : The N-aminobenzamide scaffold has been identified as a valid framework for inhibiting the dipeptidyl peptidase-IV (DPP-IV) enzyme, a target for managing blood sugar levels in diabetic patients. dovepress.com

Agriculture : Extending beyond medicine, novel benzamides have been designed and synthesized for their potential use as fungicides and insecticides in agricultural applications. mdpi.com

The versatility of the benzamide scaffold allows for the introduction of various substituents, enabling detailed analysis of structure-activity relationships, a core practice in the development of new functional molecules. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12/h1-9H,10,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIXEORXPRJHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for N 3 Aminomethyl Phenyl Benzamide and Its Analogues

Strategic Retrosynthesis and Key Precursors

The synthetic approach to N-[3-(aminomethyl)phenyl]benzamide can be logically deconstructed through retrosynthesis to identify key starting materials. Two primary disconnection strategies are apparent for this molecule.

The first and most direct approach involves the disconnection of the central amide bond. This leads to two key precursors: benzoic acid or an activated derivative (like benzoyl chloride) and 3-(aminomethyl)aniline (also known as m-aminobenzylamine). This strategy is advantageous due to the commercial availability and straightforward synthesis of both precursors.

A second common retrosynthetic pathway involves disconnecting the aminomethyl group from the phenyl ring. This strategy begins with the target molecule and conceptually works backward to N-(3-cyanophenyl)benzamide. This intermediate can then be disconnected at the amide bond, leading to benzoic acid and 3-aminobenzonitrile. The synthesis then requires the formation of the amide bond followed by the reduction of the nitrile group to the primary amine. This route is particularly useful when access to 3-(aminomethyl)aniline is limited or when derivatization of the nitrile group is desired.

The key precursors identified through these retrosynthetic analyses include:

Benzoic acid

Benzoyl chloride

3-(aminomethyl)aniline nih.gov

3-Nitrobenzaldehyde google.com

3-Aminobenzonitrile (m-aminobenzyl cyanide) prepchem.com

The synthesis of 3-(aminomethyl)aniline can be achieved through various methods, including the reduction of 3-nitrobenzylamine or the catalytic hydrogenation of 3-nitrobenzonitrile. prepchem.com One patented method describes the production of m-aminobenzylamine by the catalytic reduction of m-nitrobenzaldehyde in the presence of ammonia. google.com

Chemical Synthesis Pathways for the Benzamide (B126) Core

The construction of the this compound core relies on established and efficient chemical reactions, primarily focusing on the formation of the robust amide linkage and the introduction of the critical aminomethyl functionality.

The formation of the amide bond between a benzoic acid derivative and an aniline (B41778) derivative is a cornerstone of this synthesis. A variety of methods are available, ranging from traditional approaches to more modern catalytic systems.

One of the most common methods involves the reaction of benzoyl chloride with the appropriate aniline in the presence of a base to neutralize the HCl byproduct. smolecule.com Alternatively, direct coupling of benzoic acid with an amine requires the use of a coupling reagent to activate the carboxylic acid. These reagents facilitate the formation of a reactive intermediate that is readily attacked by the amine. A recent study demonstrated that N-aryl benzamides can be synthesized from nitroarenes and acyl chlorides using iron dust as a reductant in water. rsc.org Another approach involves the rhodium-catalyzed reaction of benzoic acids with isocyanates, where the carboxylate acts as a removable directing group. nih.gov

Below is a table summarizing common amide bond formation reagents:

Interactive Table: Common Reagents for Amide Bond Formation
Reagent/Method Description Typical Conditions Advantages
Acyl Chlorides Reaction of an amine with a pre-formed acyl chloride. Aprotic solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., triethylamine, pyridine). High reactivity, often leading to high yields.
Carbodiimides (e.g., DCC, EDC) Activates the carboxylic acid to form a reactive O-acylisourea intermediate. Often used with additives like HOBt or DMAP to improve efficiency and reduce side reactions. Aprotic solvents like DCM or DMF at room temperature. google.com Mild conditions, widely applicable.
Phosphonium (B103445) Reagents (e.g., BOP, PyBOP) Forms a reactive phosphonium ester from the carboxylic acid. Aprotic solvents, often with a tertiary amine base. High efficiency, particularly for sterically hindered substrates.
Uronium/Guanidinium Reagents (e.g., HATU, HBTU) Forms a highly reactive activated ester. Polar aprotic solvents (e.g., DMF), with a non-nucleophilic base like DIPEA. Very rapid reactions, high yields, low racemization for chiral substrates.
Enzymatic Catalysis Utilizes enzymes like lipase (B570770) for amidation. Often in aqueous or biphasic systems under mild pH and temperature. High selectivity, environmentally friendly. rsc.org

When the synthetic strategy involves building the aminomethyl group onto the benzamide scaffold, the reduction of a nitrile is the most prevalent method. This approach typically starts with N-(3-cyanophenyl)benzamide.

The nitrile group is a versatile precursor to a primary amine and can be reduced using several strong reducing agents. The choice of reagent can depend on the presence of other functional groups in the molecule.

Interactive Table: Reagents for Nitrile Reduction

Reagent Typical Conditions Notes
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ethereal solvent (e.g., THF, diethyl ether), followed by aqueous workup. Very powerful and effective, but will also reduce other functional groups like esters and amides if not controlled.
Catalytic Hydrogenation (H₂) Hydrogen gas with a metal catalyst such as Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Oxide (PtO₂). prepchem.com Generally milder than LiAlH₄ and can be more selective. Solvent choices include ethanol, methanol, or ethyl acetate (B1210297).
Sodium Borohydride (B1222165) (NaBH₄) with a catalyst NaBH₄ alone is typically not strong enough to reduce nitriles but can be effective in the presence of a catalyst like CoCl₂. Offers a milder alternative to LiAlH₄.

| Diborane (B₂H₆) | Typically used as a complex with THF (BH₃·THF). | Can be more selective than LiAlH₄ for reducing nitriles in the presence of some other functional groups. |

An alternative route involves the reduction of a 3-nitro group to an amine, followed by functionalization to introduce the aminomethyl group. For example, a process for producing aminobenzylamines involves the catalytic reduction of a nitrobenzaldehyde. google.com

Advanced Derivatization Techniques for this compound Scaffolds

The this compound scaffold is a versatile platform for creating a library of analogues through various derivatization techniques. These modifications can be targeted at the phenyl rings or the amide nitrogen.

The two phenyl rings of the core structure offer multiple positions for introducing new functional groups, which can significantly alter the compound's properties.

Electrophilic Aromatic Substitution (EAS): Standard EAS reactions can be performed on the benzamide core. The orientation of substitution is directed by the existing groups. The benzoyl portion of the molecule is deactivated by the carbonyl group, directing incoming electrophiles to the meta position. Conversely, the aniline-derived ring is activated by the amide nitrogen's lone pair, directing substitution to the ortho and para positions relative to the amide linkage. nih.gov Common EAS reactions include:

Nitration (using HNO₃/H₂SO₄) to introduce a nitro group.

Halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃) to add a halogen atom.

Friedel-Crafts Alkylation/Acylation to add alkyl or acyl groups.

Using Substituted Precursors: A more controlled method for introducing substituents is to start the synthesis with already modified precursors. A wide variety of substituted benzoic acids and anilines are commercially available or can be readily synthesized. For example, reacting a 4-methoxybenzoyl chloride with 3-(aminomethyl)aniline would yield N-[3-(aminomethyl)phenyl]-4-methoxybenzamide. A study on N-phenylbenzamide derivatives used 3-amino-4-methoxybenzoic acid as a starting material to synthesize a range of analogues. google.com

Cross-Coupling Reactions: For more complex modifications, modern cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination can be employed on halogenated derivatives of the benzamide scaffold. Palladium-catalyzed alkylation of the ortho-C-H bonds of N-quinolyl benzamides has been reported, showcasing advanced C-H activation strategies. nih.gov

The amide nitrogen itself can be a point of derivatization, although these reactions can be more challenging than ring substitutions.

N-Alkylation: The hydrogen on the amide nitrogen can be replaced with an alkyl group. This is typically achieved by deprotonating the amide with a strong base (like sodium hydride, NaH) to form the corresponding anion, which is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). Palladium-catalyzed N-alkylation of benzamides with alcohols has also been developed as a more sustainable method. researchgate.net A palladium-mediated C(sp3)–H bond activation has been used to create N-(CH2-aryl/alkyl)-substituted N-(pyridin-2-yl)benzamides. acs.org

N-Acylation: Introducing a second acyl group to form an imide can be accomplished using a strong base followed by an acyl chloride or anhydride. This modification significantly changes the electronic and steric properties around the nitrogen atom. An efficient method for N-acylation of amines has been developed using benzotriazole (B28993) chemistry in water. nih.gov

Interactive Table: Examples of Derivatization Strategies

Modification Type Reaction Reagents and Conditions Resulting Structure
Ring Nitration Electrophilic Aromatic Substitution HNO₃, H₂SO₄, 0 °C Introduction of -NO₂ group on one or both phenyl rings.
Ring Halogenation Electrophilic Aromatic Substitution Br₂, FeBr₃ Introduction of -Br group on one or both phenyl rings.
Synthesis from Substituted Precursor Amide Bond Formation 4-Fluorobenzoyl chloride, 3-(aminomethyl)aniline, base N-[3-(aminomethyl)phenyl]-4-fluorobenzamide.
N-Methylation N-Alkylation 1. NaH, THF; 2. CH₃I N-methyl-N-[3-(aminomethyl)phenyl]benzamide. researchgate.net

| N-Benzylation | N-Alkylation | 1. K₂CO₃, DMF; 2. Benzyl bromide | N-benzyl-N-[3-(aminomethyl)phenyl]benzamide. |

Functionalization of the Aminomethyl Group

Research into analogous N-substituted benzamide derivatives has explored these functionalization pathways extensively. For instance, in the development of novel histone deacetylase (HDAC) inhibitors, various substituents have been appended to amino-containing scaffolds to modulate biological activity. nih.govresearchgate.net

A prominent strategy for the functionalization of amino-N-phenylbenzamide scaffolds is N-alkylation. One detailed method involves the reaction of an amino-N-substituted phenylbenzamide with an α-bromoketone. nih.govdovepress.com This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a weak base such as potassium carbonate to neutralize the hydrobromic acid formed during the reaction. The mixture is stirred for several hours, after which the product is precipitated by adding water, then collected by filtration and purified, often by recrystallization from ethanol. nih.govdovepress.com

This synthetic approach allows for the introduction of a keto-alkyl group onto the nitrogen atom of the aminomethyl moiety. The general scheme involves the nucleophilic attack of the primary amine on the electrophilic carbon of the α-bromoketone, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond.

A variety of derivatives have been synthesized using this methodology, demonstrating its versatility. The table below summarizes findings from the synthesis of N-substituted aminobenzamide derivatives, which are analogous to the functionalization of the aminomethyl group in the title compound. nih.govdovepress.com

Table 1: Examples of N-Alkylation of Aminobenzamides with α-Bromoketones

Starting Aminobenzamide α-Bromoketone Base/Solvent Product Yield (%) Reference
N-(3-chlorophenyl)-4-aminobenzamide 2-bromo-1-phenylethan-1-one K₂CO₃ / DMF N-(3-chlorophenyl)-4-(2-oxo-2-phenylethylamino)benzamide 24 nih.gov
N-(3-chlorophenyl)-3-aminobenzamide 2-bromo-1-phenylethan-1-one K₂CO₃ / DMF N-(3-chlorophenyl)-3-(2-oxo-2-phenylethylamino)benzamide 36 nih.gov
3-amino-N-phenylbenzamide 2-bromo-1-phenylethan-1-one K₂CO₃ / DMF N-phenyl-3-(2-oxo-2-phenylethylamino)benzamide 36 dovepress.com
4-amino-N-phenylbenzamide 2-bromo-1-(3-methoxyphenyl)ethan-1-one K₂CO₃ / DMF 4-[2-(3-methoxyphenyl)-2-oxoethylamino]-N-phenylbenzamide 30 nih.gov

Beyond alkylation with α-haloketones, other functionalization strategies applicable to the primary aminomethyl group include:

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N-benzylamides. This introduces a carbonyl group adjacent to the nitrogen, which can act as a hydrogen bond acceptor.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) to yield stable sulfonamides. This transformation significantly alters the electronic and steric environment of the nitrogen atom.

Reductive Amination: A two-step or one-pot reaction with aldehydes or ketones to form a Schiff base or imine intermediate, which is then reduced (e.g., with sodium borohydride or sodium triacetoxyborohydride) to yield a secondary or tertiary amine. This method is highly versatile for introducing a wide range of alkyl substituents.

These derivatization strategies highlight the synthetic tractability of the aminomethyl group, providing a platform for creating a library of analogues with systematically varied substituents for further investigation in various scientific fields.

Structure Activity Relationship Sar Studies of N 3 Aminomethyl Phenyl Benzamide Derivatives

Influence of Substituent Position and Electronic Effects on Biological Activity

The position and electronic nature of substituents on the N-[3-(aminomethyl)phenyl]benzamide scaffold play a pivotal role in modulating the biological activity of its derivatives. Research has shown that even minor alterations can lead to significant changes in potency and selectivity.

For instance, in a series of N-substituted benzamide (B126) derivatives designed as histone deacetylase (HDAC) inhibitors, the position of substituents on the phenyl ring was found to be critical for anti-proliferative activity. nih.gov A preliminary SAR analysis revealed that a substituent at the 2-position of the phenyl ring in the R group is crucial for activity. nih.gov Conversely, the introduction of a chlorine atom or a nitro group on the same benzene (B151609) ring was found to significantly decrease anti-proliferative activity, highlighting the negative impact of certain electron-withdrawing groups at specific positions. nih.govresearchgate.net

In a different series of 4-(arylaminomethyl)benzamide derivatives investigated as potential tyrosine kinase inhibitors, the electronic effects of substituents also demonstrated a clear influence. For example, analogues with a trifluoromethylbenzene ring, a potent electron-withdrawing group, in either the amide or amine moiety of the molecule were found to be highly potent inhibitors of the epidermal growth factor receptor (EGFR), with inhibition percentages of 91% and 92% at a 10 nM concentration, respectively. researchgate.net This suggests that for certain targets, electron-withdrawing substituents can enhance activity.

The following table summarizes the influence of substituent position and electronic effects on the biological activity of selected benzamide derivatives.

Compound SeriesTargetSubstituent Position/Electronic EffectObserved ActivityReference
N-substituted benzamidesHDAC2-substituent on the phenyl ringCritical for anti-proliferative activity nih.gov
N-substituted benzamidesHDACChlorine or nitro group on the benzene ringDecreased anti-proliferative activity nih.govresearchgate.net
4-(Arylaminomethyl)benzamidesEGFRTrifluoromethylbenzene ring (electron-withdrawing)High inhibitory potency (91-92% at 10 nM) researchgate.net

Impact of Steric Factors on Molecular Interactions

Steric hindrance, arising from the size and spatial arrangement of substituents, significantly impacts how this compound derivatives interact with their biological targets. The introduction of bulky groups can either promote or hinder binding, depending on the topology of the target's active site.

In the context of tyrosine kinase inhibitors, the use of a 4-(aminomethyl)benzamide (B1271630) as a flexible linker was shown to result in a favorable molecular geometry. researchgate.netnih.gov This flexibility allows the molecule to circumvent the steric hindrance posed by bulky residues, such as isoleucine, and achieve the necessary binding within the active center of the T315I-mutant Abl kinase. researchgate.netnih.gov This highlights how the steric properties of a linker can be engineered to overcome drug resistance mutations.

Furthermore, studies on N-(phenyl)benzamide and its methylated derivatives have shown that the dihedral angles between the benzoyl and aniline (B41778) rings are influenced by the position of methyl substituents. nih.gov For instance, in 3-methyl-N-(phenyl)benzamide, the dihedral angles between the benzoyl and aniline rings were found to be 22.17° and 75.86° in the two independent molecules within the asymmetric unit. nih.gov These conformational changes, driven by steric interactions, can directly affect the molecule's ability to fit into a binding pocket.

The table below illustrates the impact of steric factors on the molecular interactions of benzamide derivatives.

Compound/SeriesTarget/InteractionSteric FeatureConsequenceReference
4-(Aminomethyl)benzamide derivativeT315I-mutant Abl kinaseFlexible linkerBypasses bulky isoleucine residue, enabling binding researchgate.netnih.gov
3-Methyl-N-(phenyl)benzamideCrystal packingMethyl group at meta-positionInfluences dihedral angles between aromatic rings nih.gov

Pharmacophoric Feature Identification for Specific Target Engagement

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. For this compound derivatives, identifying these pharmacophoric features is key to designing compounds with high affinity and selectivity.

A study on benzamide analogues as FtsZ inhibitors led to the development of a five-featured pharmacophore model. nih.gov This model, which was statistically significant, consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov The model demonstrated a good correlation between the experimental and predicted activities of the compounds, indicating its predictive power for designing new FtsZ inhibitors. nih.gov Docking studies further revealed that these inhibitors form crucial hydrogen bond interactions with specific amino acid residues in the active site of the FtsZ protein, including Val 207, Asn 263, and Leu 209. nih.gov

Another study focused on N-benzyl benzamide derivatives as melanogenesis inhibitors utilized a 3D pharmacophore model to understand the ligand-receptor interactions. nih.gov This highlights the broad applicability of pharmacophore modeling in understanding the SAR of benzamide derivatives for various therapeutic targets. The process of pharmacophore modeling is a cornerstone of computer-aided drug design and is instrumental in virtual screening to find new, active molecules. dovepress.com

The key pharmacophoric features identified for benzamide derivatives targeting FtsZ are summarized below.

Pharmacophoric FeatureNumber of FeaturesRole in BindingReference
Hydrogen Bond Acceptor1Forms hydrogen bonds with active site residues nih.gov
Hydrogen Bond Donor1Forms hydrogen bonds with active site residues nih.gov
Hydrophobic1Engages in hydrophobic interactions nih.gov
Aromatic Ring2Participates in aromatic interactions nih.gov

Comparative SAR Analysis with Related Benzamide Chemotypes

To gain a deeper understanding of the SAR of this compound derivatives, it is insightful to compare their properties with those of related benzamide chemotypes. Such comparisons can reveal subtle but important differences in how structural modifications affect activity against various targets.

A study investigating benzamide and picolinamide (B142947) derivatives as acetylcholinesterase (AChE) inhibitors found that the bioactivity of picolinamide derivatives was generally stronger than that of the corresponding benzamide derivatives. researchgate.net This suggests that the replacement of the phenyl ring with a pyridine (B92270) ring can have a significant impact on inhibitory potency. The study also highlighted that the position of a dimethylamine (B145610) side chain markedly influenced the inhibitory activity and selectivity against AChE and butyrylcholinesterase (BChE). researchgate.net

In the development of tyrosine kinase inhibitors, a comparative analysis of different scaffolds has been crucial. For example, the this compound scaffold can be seen as a modification of other known kinase inhibitor backbones. The benzamide moiety itself is a key structural feature in many biologically active compounds, including those targeting histone deacetylases. researchgate.net Modifications to the linker and the cap groups of these benzamide-containing molecules have been shown to significantly alter their biological activities. researchgate.net

The following table provides a comparative overview of SAR findings between different benzamide chemotypes.

Chemotype 1Chemotype 2TargetKey SAR FindingReference
Benzamide derivativesPicolinamide derivativesAcetylcholinesterasePicolinamides generally showed stronger bioactivity. researchgate.net
This compound derivativesOther kinase inhibitor scaffoldsTyrosine kinasesThe benzamide moiety is a crucial component for activity, with linker and cap modifications being critical. researchgate.netnih.gov

Mechanistic Investigations of Molecular and Cellular Interactions of N 3 Aminomethyl Phenyl Benzamide

Elucidation of Binding Mechanisms with Biomolecular Targets

The biological activity of N-[3-(aminomethyl)phenyl]benzamide is rooted in its ability to interact with a range of biomacromolecules, including proteins and nucleic acids. The nature of these interactions dictates the compound's broader cellular effects.

The interaction of benzamide (B126) derivatives with their protein targets is often characterized by a combination of hydrogen bonds and hydrophobic interactions. The structural features of the benzamide scaffold are crucial for this binding. For instance, in the context of enzyme inhibition, the 2'-substituent on the benzanilide (B160483) moiety, typically an amino or hydroxy group, is considered indispensable for activity, likely serving as a key hydrogen-bonding site or participating in other electrostatic interactions. acs.org

In studies of kinase inhibitors with similar structural motifs, specific interactions are crucial for binding affinity. For example, the design of inhibitors for Bruton's tyrosine kinase (BTK) identified a binding pocket where the inhibitor's aromatic ring is positioned close to a tyrosine residue (Tyr476), and its substituent groups are situated between other key residues (Arg525 and Asp539), engaging in favorable hydrogen bonding. nih.gov This highlights the directed nature of these protein-ligand interactions, which are fundamental to the compound's mechanism of action.

N-substituted benzamides have been extensively investigated as modulators of enzyme activity, most notably as inhibitors of histone deacetylases (HDACs). These enzymes play a critical role in gene expression regulation, and their inhibition can lead to anti-proliferative and pro-apoptotic effects in cancer cells.

Histone Deacetylase (HDAC) Inhibition : Benzamide derivatives have been identified as a class of non-hydroxamic acid HDAC inhibitors. nih.gov Structure-activity relationship studies have shown that the presence of a 2'-amino or hydroxy group on the benzanilide portion of the molecule is essential for inhibitory activity against HDACs. acs.org Some of these compounds exhibit potent inhibitory activity, with IC50 values in the micromolar range, and are significantly more potent than reference inhibitors like sodium butyrate. acs.org Docking studies with HDAC2 have further elucidated that compounds with an NH2 group at the R2 position establish more interactions with the enzyme, similar to those observed experimentally for 2-aminobenzamide. nih.gov

Tyrosine Kinase Modulation : The benzamide scaffold is also found in molecules that modulate the activity of tyrosine kinases, which are key components of cellular signaling pathways controlling cell growth, proliferation, and differentiation. The ganglioside GM3, for example, inhibits Epidermal Growth Factor Receptor (EGFR) tyrosine kinase by interacting with N-linked glycans on the receptor. nih.gov Furthermore, specific benzamide-containing compounds have been designed as potent and highly specific inhibitors of Bruton's tyrosine kinase (BTK), an enzyme implicated in the survival of B-lineage leukemic cells. nih.gov These inhibitors function without significantly affecting other protein tyrosine kinases, demonstrating a high degree of selectivity. nih.gov

Enzyme ClassSpecific Target ExampleKey Structural Feature for InteractionObserved EffectReference
Histone Deacetylases (HDACs)HDAC1, HDAC22'-amino or hydroxy group on the benzanilide moietyInhibition of enzyme activity, suppression of cancer cell proliferation acs.orgnih.govnih.gov
Tyrosine KinasesBruton's Tyrosine Kinase (BTK)Aromatic ring and substituent groups positioned in the binding pocketSpecific inhibition of kinase activity, promotion of apoptosis in leukemic cells nih.gov
Tyrosine KinasesEpidermal Growth Factor Receptor (EGFR)Interaction with N-linked glycans on the receptorInhibition of ligand-dependent kinase activation nih.gov

Benzamide derivatives have been shown to interact with various G-protein coupled receptors (GPCRs), acting as antagonists or allosteric modulators.

Metabotropic Glutamate Receptors (mGluRs) : Group I mGlu receptors, specifically mGlu1 and mGlu5, are modulated by benzamide-containing compounds. nih.gov These receptors are involved in modulating glutamatergic synaptic transmission and plasticity. nih.gov Certain N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides act as positive allosteric modulators of the mGlu5 receptor, enhancing the receptor's response to glutamate. nih.gov Structure-activity studies revealed that electronegative substituents on the benzamide moiety increase potency. nih.gov

Histamine (B1213489) H3 Receptor : The histamine H3 receptor, which regulates the release of several neurotransmitters, is a significant target for benzamide derivatives. nih.gov A number of these compounds have been developed as potent histamine H3 receptor antagonists. nih.gov Optimization of these structures has led to the identification of high-affinity antagonists that can penetrate the brain and occupy the receptor, showing potential for influencing processes like the sleep-wake cycle. nih.gov

ReceptorType of InteractionExample Compound ClassFunctional OutcomeReference
Metabotropic Glutamate Receptor 5 (mGluR5)Positive Allosteric ModulatorN-(1,3-diphenyl-1H-pyrazol-5-yl)benzamidesPotentiation of glutamate-induced receptor activation nih.gov
Histamine H3 ReceptorAntagonistPhenyl(piperazin-1-yl)methanones and related benzamidesBlockade of receptor activity, promotion of wakefulness nih.gov

Beyond proteins, certain derivatives structurally related to this compound can interact directly with nucleic acids. Polyamides containing an azobenzene (B91143) unit, specifically incorporating 3-(3-(aminomethyl)phenyl)azophenylacetic acid as a linker, have been shown to bind to the minor groove of double-stranded DNA. nih.gov This interaction is photoswitchable; the Z-isomer of the azobenzene-containing polyamide binds to the DNA minor groove, while the E-isomer does not. nih.gov The binding of the Z-isomer induces a reverse turn in the polyamide structure, which facilitates hydrogen bonding with the DNA bases and results in significant stabilization of the DNA duplex. nih.gov This mode of interaction opens up possibilities for photocontrolled gene regulation. nih.govnih.gov

Cellular Pathway Perturbations in Research Models

The molecular interactions of this compound and its analogs translate into significant disruptions of cellular pathways, particularly those governing cell fate and proliferation.

A prominent cellular response to treatment with N-substituted benzamides is the induction of apoptosis and cell cycle arrest in cancer cells.

Cell Cycle Arrest : Treatment of cancer cell lines with benzamide derivatives can induce a distinct cell cycle block, often in the G2/M phase. nih.gov This arrest appears to be a precursor to apoptosis and can be established through signaling pathways that are independent of the p53 tumor suppressor protein. nih.gov For instance, the benzothiazole (B30560) derivative 5F 203 induces cell cycle arrest and DNA damage in MCF-7 breast cancer cells. nih.gov

Apoptosis : N-substituted benzamides have been shown to induce apoptosis in various cancer cell lines, including pre-B cell lymphoma and promyelocytic leukemia. nih.gov The apoptotic mechanism involves the mitochondrial pathway, characterized by the release of cytochrome c into the cytosol and the subsequent activation of caspase-9, an initiator caspase. nih.gov This process can be inhibited by the overexpression of the anti-apoptotic protein Bcl-2. nih.gov Notably, the induction of apoptosis by these compounds is not dependent on p53, as it also occurs in p53-deficient cell lines. nih.gov Other related benzamide compounds have also been shown to induce apoptosis in melanoma cells through caspase activation and the cleavage of poly-(ADP-ribose)polymerase (PARP). medchemexpress.cn The activation of apoptotic pathways is a key strategy in cancer therapy, and these compounds demonstrate a capacity to trigger this process in malignant cells. nih.govmdpi.com

Cellular ResponseCancer ModelKey Mechanistic Eventsp53 DependenceReference
G2/M Cell Cycle Arrest70Z/3 pre-B cell line, HL60 promyelocytic leukemiaOccurs prior to apoptosisIndependent nih.gov
Apoptosis70Z/3 pre-B cell line, HL60 promyelocytic leukemiaCytochrome c release, Caspase-9 activation (Mitochondrial Pathway)Independent nih.gov
ApoptosisG361 melanoma cell lineCaspase activation, PARP cleavageNot specified medchemexpress.cn

Influence on Gene Expression and Protein Modulation

The influence of this compound on gene expression and protein modulation is an area of active investigation, with current understanding largely extrapolated from the activities of related benzamide compounds. These compounds are known to modulate the expression of genes and the function of proteins involved in critical cellular processes such as DNA repair, cell cycle regulation, and apoptosis.

One of the primary mechanisms by which benzamides are thought to exert their effects is through the inhibition of Poly(ADP-ribose) polymerase (PARP). PARP is a family of proteins critical for DNA repair and the regulation of chromatin structure, thereby influencing gene expression. The compound 3-aminobenzamide (B1265367), which shares a core structural motif with this compound, is a well-established PARP inhibitor. Inhibition of PARP by 3-aminobenzamide has been shown to reduce the expression of pro-inflammatory cytokines. Furthermore, it has been observed to up-regulate the mRNA expression of Sirtuin-1 (Sirt-1) and acyl-CoA oxidase-2 (ACOX-2), which are involved in mitochondrial ATP synthesis and lipid metabolism. In human umbilical vein endothelial cells (HUVECs), 3-aminobenzamide has been found to decrease the expression of the gene encoding urokinase-type plasminogen activator (uPA).

Another significant area of protein modulation by benzamide derivatives is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. N-substituted benzamides have been identified as a class of HDAC inhibitors. By inhibiting HDACs, these compounds can lead to histone hyperacetylation, which results in a more relaxed chromatin structure and the transcriptional activation of certain genes, including tumor suppressor genes.

While direct evidence for this compound is still emerging, the established activities of its analogs suggest a strong potential for this compound to modulate gene expression and protein function through similar mechanisms.

Table 1: Influence of a Related Benzamide (3-aminobenzamide) on Gene and Protein Expression

Cellular ContextEffect of 3-aminobenzamideAffected Gene/ProteinImplied FunctionReference
Gamma Irradiated WoundsDown-regulationPro-inflammatory CytokinesReduction of Inflammation
Gamma Irradiated WoundsUp-regulationSirtuin-1 (Sirt-1) mRNAMitochondrial Biogenesis

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Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for predicting the binding mode and affinity of a ligand, such as N-[3-(aminomethyl)phenyl]benzamide, within the active site of a biological target, typically a protein or enzyme.

In studies involving related benzamide (B126) structures, molecular docking has been instrumental. For instance, derivatives of N-(2-aminophenyl)-benzamide have been docked into the active site of Histone Deacetylase 1 (HDAC1) to elucidate their binding modes. nih.gov These simulations can reveal key hydrogen bonds and other non-covalent interactions that are critical for inhibition. nih.gov Similarly, docking studies on other benzamide analogues have been performed against targets like the bacterial cell division protein FtsZ and topoisomerase enzymes, showcasing the versatility of this approach. nih.govresearchgate.net

For derivatives of this compound, docking simulations would map how the benzamide core, the central phenyl ring, and the flexible aminomethyl group orient themselves within a target's binding pocket. For example, in kinase inhibition, the benzamide portion might form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.govscirp.org The aminomethylphenyl group could then extend into other pockets, forming additional interactions that enhance affinity and selectivity. nih.gov The predicted binding energy, often expressed as a docking score, allows for the ranking of different derivatives, prioritizing the most promising candidates for synthesis and biological testing. researchgate.net

Table 1: Examples of Molecular Docking Studies on Benzamide Derivatives

Compound ClassProtein TargetKey Findings
N-(2-aminophenyl)-benzamide DerivativesHistone Deacetylase 2 (HDAC2)Identified key hydrogen bond interactions with Cys156, His146, and Gly154, crucial for HDAC2 inhibition. researchgate.net
Imidazole-based N-Phenylbenzamide DerivativesABL1 KinaseActive derivatives showed high affinity and formed stable complexes with the ABL1 kinase protein. nih.gov
Three-substituted Benzamide DerivativesFtsZ ProteinShowed crucial hydrogen bond interactions with active site residues like Val 207, Asn 263, and Leu 209. nih.gov
Benzamide DerivativesTopoisomerase IIαCompounds demonstrated high affinity for the enzyme, with binding energies indicating stable interactions. researchgate.netdergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for understanding which structural properties are key to a compound's function and for predicting the activity of novel, unsynthesized molecules.

2D and 3D QSAR Approaches

QSAR models can be developed in two or three dimensions. 2D-QSAR uses global molecular descriptors like molecular weight or lipophilicity. In contrast, 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural alignments and calculate steric and electrostatic fields around the molecules. nih.gov

A significant 3D-QSAR study was conducted on a series of 48 aminophenyl benzamide derivatives as Histone Deacetylase (HDAC) inhibitors. nih.gov This study yielded a robust model with excellent statistical significance, indicated by a high correlation coefficient (r² = 0.99) and a Fisher ratio of 631.80. nih.gov The model also demonstrated strong predictive power, with a cross-validated correlation coefficient (q²) of 0.85. nih.gov Such statistically significant models are invaluable for accurately forecasting the inhibitory potential of new compounds based on their structural features. nih.gov

Predictive Modeling for Novel this compound Derivatives

The true power of QSAR lies in its predictive capabilities. The 3D-QSAR model developed for aminophenyl benzamide HDAC inhibitors provided clear guidelines for designing more potent molecules. nih.gov The model revealed that hydrophobicity is a crucial factor for HDAC inhibitory activity, suggesting that adding hydrophobic substituents would enhance potency. nih.gov Furthermore, the model indicated that hydrogen bond donating groups positively influence activity, while electron-withdrawing groups have a negative impact. nih.gov

These insights are directly applicable to the design of novel this compound derivatives. By strategically modifying the molecule to enhance favorable characteristics (e.g., adding hydrophobic groups) and reduce unfavorable ones, researchers can rationally design new compounds with a higher probability of success, streamlining the drug discovery process.

Table 2: Statistical Parameters of a 3D-QSAR Model for Aminophenyl Benzamide Derivatives nih.gov

ParameterValueSignificance
Correlation Coefficient (r²)0.99Excellent goodness of fit for the training data.
Cross-validated Coefficient (q²)0.85High predictive power for internal validation.
Fisher Ratio (F)631.80High statistical significance of the model.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the docked pose, analyze conformational changes, and calculate binding free energies more accurately. nih.gov

MD simulations have been successfully applied to various benzamide derivatives to confirm the stability of their binding modes. nih.govnih.govnih.gov For example, a 15-nanosecond MD simulation was used to confirm the stability of a benzamide-FtsZ protein complex. nih.gov In studies on N-phenylbenzamide derivatives as kinase inhibitors, MD simulations revealed that active compounds form stable complexes with the target protein. nih.gov

For a complex between this compound and its target, an MD simulation would track the interactions over time. It would verify if the key hydrogen bonds and other interactions predicted by docking are maintained. The simulation can also reveal the flexibility of the aminomethyl linker and how the entire molecule adapts its conformation to best fit the binding site, providing a more realistic and detailed understanding of the binding event. mdpi.com

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models define the essential 3D arrangement of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. dovepress.com

A robust, five-point pharmacophore model was developed for aminophenyl benzamide derivatives acting as HDAC inhibitors. nih.gov This model consists of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, arranged in a specific geometric configuration. nih.gov In another study on benzamide analogues, a five-featured model was also developed, comprising one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process called virtual screening. nih.gov This helps to identify novel molecules from millions of candidates that possess the required pharmacophoric features and are therefore likely to be active against the target of interest. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the discovery of new lead compounds more efficient. dovepress.comnih.gov

Table 3: Features of a Pharmacophore Model for Aminophenyl Benzamide HDAC Inhibitors nih.gov

Feature TypeCountRole in Binding
Aromatic Ring (R)2Engages in π-π stacking or hydrophobic interactions.
Hydrogen Bond Donor (D)2Forms crucial hydrogen bonds with acceptor groups in the active site.
Hydrogen Bond Acceptor (A)1Forms crucial hydrogen bonds with donor groups in the active site.

Preclinical Pharmacological Evaluation in Non Human Biological Systems

In Vitro Efficacy Studies in Cell-Based Assays

Cytotoxicity and Antiproliferative Activity in Various Cell Lines

The cytotoxic effects of benzamide (B126) derivatives have been evaluated across different cell lines. For instance, 3-aminobenzamide (B1265367) (3-AB), a related compound, has been shown to be lethal to human fibroblasts with damaged DNA. nih.gov Its cytotoxicity is influenced by the type of DNA lesions and the cell's repair capabilities. nih.gov Studies have shown that 3-AB enhances the lethal effects of monofunctional alkylating agents. nih.gov In human mutant cells with defective DNA repair, such as ataxia telangiectasia and xeroderma pigmentosum variant (XPV) cells, sensitivity to 3-AB was observed to be higher than in control cells under certain conditions. nih.gov

Enzyme Inhibition Assays (e.g., HDAC, Kinases)

Benzamide derivatives have been identified as potent inhibitors of various enzymes, including histone deacetylases (HDACs) and kinases.

HDAC Inhibition: Novel aminophenyl benzamide-type compounds have been developed as potent and selective HDAC inhibitors. nih.gov These inhibitors are designed to interact with the internal cavity adjacent to the enzyme's catalytic site. nih.gov For example, N-(2-aminophenyl)-benzamide derivatives have shown class I selectivity, with one compound exhibiting IC50 values of 80, 110, and 6 nM for HDAC1, HDAC2, and HDAC3-NCoR2, respectively. nih.gov These inhibitors were found to increase histone H3K9 acetylation in human cell lines U937 and PC-3. nih.gov

Kinase Inhibition: The benzamide scaffold is also a key feature in many kinase inhibitors. nih.govsigmaaldrich.com A series of N,N-3-phenyl-3-benzylaminopropanamide derivatives were identified as novel inhibitors of cholesteryl ester transfer protein (CETP), with one compound, HL16, showing a high potency with an IC50 of 0.69 μM. nih.gov Furthermore, derivatives of N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides have been identified as potent inhibitors of the mitotic kinase TTK, with one compound demonstrating an IC50 of 3.6 nM. nih.gov Trifluoromethyl substituted benzamides have also been explored as kinase inhibitors. google.com

Antiviral Activity in Cell Cultures (e.g., Ebola, Hepatitis B)

Ebola Virus: Research has identified 4-(aminomethyl)benzamides as potent entry inhibitors of Ebola and Marburg viruses. nih.govacs.org While the 4-(aminomethyl)benzamide (B1271630) regioisomer showed significant activity, the 3-(aminomethyl)benzamide (B10948) isomer was found to be much weaker, with only 13% inhibition compared to 74% for the 4-isomer. nih.gov Further optimization of the 4-(aminomethyl)benzamide scaffold has led to compounds with excellent activity against both Ebola and Marburg pseudoviruses. nih.gov

Hepatitis B Virus (HBV): N-phenylbenzamide derivatives have demonstrated antiviral effects against HBV. nih.govnih.gov One derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), showed higher anti-HBV activity (IC50: 1.99 µM for wild-type and 3.30 µM for drug-resistant HBV) than the reference drug lamivudine. nih.govnih.gov The proposed mechanism of action involves increasing the intracellular levels of APOBEC3G (A3G), a protein known to inhibit HBV replication. nih.govnih.gov

Antiprotozoal Activity in Cultured Parasites (e.g., Plasmodium falciparum, Trypanosoma brucei rhodesiense)

Benzamide-based compounds have shown promising activity against various protozoan parasites.

Plasmodium falciparum : Diimidazoline N-phenylbenzamides have been discovered to have potent antimalarial activity, with IC50 values as low as 1.9 nM against the NF54 strain of Plasmodium falciparum. acs.org Bisguanidine derivatives of N-phenylbenzamide have also displayed submicromolar IC50 values against P. falciparum. nih.gov

Trypanosoma brucei rhodesiense : The same diimidazoline N-phenylbenzamides also exhibited high antitrypanosomal selectivity, with one compound showing an IC50 value of 26 nM against cultured Trypanosoma brucei rhodesiense. acs.org Furthermore, N-alkyl bisguanidine analogues of N-phenylbenzamide showed low nanomolar IC50 values against Trypanosoma brucei. nih.gov In vivo studies in a mouse model of acute human African trypanosomiasis showed that two of these compounds led to 100% cures. nih.gov Another study reported that 3-aminobenzamide reduced the rate of antigenic switching in T. brucei by 15-fold in infected rats, suggesting that the enzyme adenosine-diphosphoribosyl transferase (ADPRT) is required for this process. nih.gov Novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives have also shown promising antitrypanosomal activity against T. brucei rhodesiense, with some analogues having EC50 values in the sub-micromolar range. escholarship.org

In Vivo Studies in Animal Models (Non-Human, Focus on Observed Effects)

Efficacy in Rodent Models of Neurological Disorders (e.g., Psychosis, Cognition)

Antitumor Activity in Xenograft Models

Entinostat (B1683978), a selective inhibitor of class I histone deacetylases (HDACs), has demonstrated significant antitumor activity across a range of preclinical xenograft models, indicating its potential as a broad-spectrum anticancer agent. Both as a monotherapy and in combination with other anticancer drugs, entinostat has shown the ability to inhibit tumor growth and, in some cases, induce tumor regression.

In models of rhabdomyosarcoma, a type of soft tissue sarcoma, entinostat has been evaluated for its single-agent activity and in combination with standard-of-care chemotherapeutics. In one study, entinostat as a single agent significantly inhibited the growth of Rh10 rhabdomyosarcoma xenografts. nih.govnih.gov While it did not induce tumor regressions on its own in all tested models, it showed potential to enhance the efficacy of other agents. For instance, modest potentiation was observed when combined with vincristine (B1662923) or actinomycin (B1170597) D in specific rhabdomyosarcoma xenograft models. nih.govnih.gov

The antitumor effects of entinostat have also been extensively studied in breast cancer xenograft models. It has shown the ability to inhibit the proliferation of various human breast cancer cell lines in vivo. nih.gov Notably, in models of HER2-positive breast cancer, the combination of entinostat with the HER2-targeted therapy lapatinib (B449) resulted in significant tumor shrinkage or growth inhibition compared to either agent alone. nih.gov Furthermore, in models of endocrine-resistant breast cancer, combining entinostat with letrozole (B1683767) led to a significant and lasting reduction in tumor volume. nih.gov

Patient-derived xenograft (PDX) models, which are considered more representative of clinical tumors, have also been utilized to assess entinostat's efficacy. In a PDX model of a HER-2 expressing cervical carcinoma, while entinostat did not inhibit primary tumor growth, it significantly reduced the metastatic tumor burden, highlighting the importance of using orthotopic models to uncover anti-metastatic properties. nih.gov In gastric cancer, entinostat has been shown to downregulate HER2 expression in patient-derived xenografts, providing a rationale for its use in HER2-amplified tumors.

The activity of entinostat has also been confirmed in hematological malignancy models. In a B-cell lymphoma severe combined immunodeficiency (SCID) mouse model, entinostat demonstrated synergistic activity with the monoclonal antibody rituximab.

Interactive Table: Antitumor Activity of Entinostat in Selected Xenograft Models

Cancer TypeXenograft ModelTreatmentKey FindingsReference
RhabdomyosarcomaRh10EntinostatSignificant growth inhibition nih.govnih.gov
RhabdomyosarcomaRh10, Rh18Entinostat + Vincristine/Actinomycin DModest potentiation of cytotoxic agents nih.govnih.gov
Breast CancerHER2-positiveEntinostat + LapatinibSignificant tumor shrinkage/growth inhibition nih.gov
Breast CancerLetrozole-resistantEntinostat + LetrozoleSignificant and durable reduction in tumor volume nih.gov
Cervical CancerPDX ModelEntinostatSignificant reduction in metastatic burden nih.gov
B-cell LymphomaSCID Mouse ModelEntinostat + RituximabSynergistic antitumor activity

Immunomodulatory Effects in Animal Models

Beyond its direct antitumor effects, entinostat exhibits potent immunomodulatory properties that can enhance the host's immune response against tumors. Preclinical studies in various animal models have elucidated the mechanisms by which entinostat reshapes the tumor microenvironment from an immunosuppressive to an immune-permissive state.

A key immunomodulatory effect of entinostat is its ability to target and inhibit the function of immunosuppressive cell populations within the tumor microenvironment. In murine models of lung and renal cell carcinoma, entinostat was shown to inhibit the immunosuppressive functions of both polymorphonuclear and monocytic myeloid-derived suppressor cells (MDSCs). This was associated with a reduction in the expression of arginase-1, iNOS, and COX-2, which are critical mediators of MDSC-induced immunosuppression.

Furthermore, entinostat can modulate the activity of regulatory T cells (Tregs), another key immunosuppressive cell type. In a renal cell carcinoma model, entinostat was found to down-regulate the expression of Foxp3, a key transcription factor for Treg function, thereby impairing their suppressive activity.

Entinostat has also been shown to enhance the immunogenicity of tumor cells. In breast cancer models, it can induce the expression of immune-related genes, including Major Histocompatibility Complex (MHC) class I and II molecules. Upregulation of MHC molecules is crucial for the presentation of tumor antigens to T cells, thereby promoting tumor recognition by the immune system.

The immunomodulatory properties of entinostat provide a strong rationale for its combination with immune checkpoint inhibitors. In murine models of lung and renal cell carcinoma, the combination of entinostat with a PD-1 inhibitor resulted in enhanced antitumor effects, characterized by reduced tumor growth and increased survival. This enhanced efficacy was associated with a shift toward a more immune-supportive tumor microenvironment. Similarly, in a murine Lewis lung carcinoma model, entinostat potentiated the anticancer effects of radiation and PD-1 blockade by increasing the infiltration of effector T cells and the expression of MHC-II.

Pharmacokinetic Profile Analysis in Preclinical Species

The pharmacokinetic profile of entinostat has been characterized in preclinical species, providing essential information for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

In pharmacokinetic studies conducted in mice, entinostat administered orally demonstrated rapid absorption, with the maximum plasma concentration (Cmax) being reached at 15 minutes post-dosing. nih.gov In one study involving rhabdomyosarcoma xenograft models, the average Cmax was 569 ng/mL (1.51 µM), and the total exposure, as measured by the area under the curve (AUC) over 12 hours, was 436 h·ng/mL. nih.gov The terminal half-life in mice was determined to be approximately 14.7 hours. nih.gov

It is important to note that there are significant differences in the pharmacokinetic behavior of entinostat between mice and humans. In humans, entinostat exhibits a much longer terminal half-life, approaching or exceeding 100 hours, which allows for less frequent dosing schedules in clinical trials. nih.gov

Metabolic Stability

Lipophilicity Influence on in vivo Research

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key physicochemical property that significantly influences a drug's ADME characteristics. nih.gov A compound's lipophilicity affects its solubility, membrane permeability, and binding to plasma proteins and drug-metabolizing enzymes. While a specific logP value for entinostat is not prominently reported in the reviewed literature, its benzamide structure suggests a degree of lipophilicity that allows for oral absorption and distribution to tissues. The balance of lipophilicity is crucial; while sufficient lipophilicity is required for membrane passage and reaching the target site, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and potential off-target toxicity. The observed oral bioavailability and long half-life of entinostat suggest that its physicochemical properties, including lipophilicity, are within a favorable range for a therapeutic agent.

Interactive Table: Pharmacokinetic Parameters of Entinostat in Mice

ParameterValueUnitPreclinical Model ContextReference
Tmax15minutesRhabdomyosarcoma xenograft model nih.gov
Cmax569ng/mLRhabdomyosarcoma xenograft model nih.gov
AUC(0-12h)436h·ng/mLRhabdomyosarcoma xenograft model nih.gov
T1/214.7hoursRhabdomyosarcoma xenograft model nih.gov

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization (NMR, MS, IR, UV-Vis)

Spectroscopic methods are indispensable for the structural confirmation of N-[3-(aminomethyl)phenyl]benzamide. Each technique provides unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a definitive, published spectrum for this compound is not widely available, the expected resonances in ¹H and ¹³C NMR spectra can be predicted based on its structure and data from analogous compounds like N-phenylbenzamide and N-benzylbenzamide. rsc.orgresearchgate.net

¹H NMR: The spectrum is expected to show distinct signals corresponding to the different types of protons. The two protons of the aminomethyl group (-CH₂) would likely appear as a singlet in the range of 3.8-4.5 ppm. The amide proton (NH) would present as a broad singlet, typically downfield. The nine aromatic protons on the two phenyl rings would exhibit complex multiplets between 7.0 and 8.0 ppm.

¹³C NMR: The carbon spectrum would be characterized by a signal for the carbonyl carbon (C=O) of the amide group, expected around 166 ppm. rsc.org The methylene (B1212753) carbon (-CH₂) would appear in the aliphatic region, while the twelve aromatic carbons would generate signals in the 120-140 ppm range.

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and investigating the fragmentation patterns of this compound. The molecule has a monoisotopic mass of 226.1106 Da. bldpharm.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) experiments reveal structural information. Studies on the isomeric compound N-(3-aminophenyl)benzamide show characteristic fragmentation, including rearrangement product ions, which provides a basis for understanding the behavior of this structural class in the gas phase. researchgate.net The primary fragmentation would likely involve cleavage of the benzylic C-N bond and the amide C-N bond.

Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, have been calculated for various adducts of the molecule.

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺227.11789150.5
[M+Na]⁺249.09983156.4
[M+NH₄]⁺244.14443167.4
[M+K]⁺265.07377152.5
[M-H]⁻225.10333156.7

This table is based on predicted data.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. For this compound, the key vibrational bands would be:

N-H Stretching: The amide N-H stretch typically appears as a sharp band around 3300-3500 cm⁻¹. For hydrogen-bonded amides, this band is observed below 3400 cm⁻¹. researchgate.net The primary amine (-NH₂) will show two bands in this region, one for symmetric and one for asymmetric stretching.

C=O Stretching: A strong, sharp absorption band corresponding to the amide carbonyl group is expected in the region of 1640-1680 cm⁻¹. For example, the related N-benzylbenzamide shows a C=O stretch at 1641 cm⁻¹. rsc.org

Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic rings will be observed around 3000-3100 cm⁻¹ (C-H) and 1450-1600 cm⁻¹ (C=C).

UV-Vis Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule's chromophores—the benzamide (B126) and benzylamine (B48309) systems. The benzamide chromophore typically shows absorption bands in the UV region. The presence of the amino group can lead to absorption bands around 235-240 nm. researchgate.net Related aromatic amino compounds exhibit absorption that can extend into the 340-450 nm range, suggesting that this compound will have distinct absorption maxima in the UV spectrum useful for its quantification. researchgate.net

Chromatographic Techniques for Purity and Separation (HPLC, TLC)

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used. A typical method would involve a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN) or methanol, and an aqueous buffer. sielc.comresearchgate.net Detection is commonly performed using a UV detector set to a wavelength where the compound has strong absorbance, such as 254 nm. researchgate.net The purity of benzamide derivatives has been successfully determined to be in the 95–99% range using HPLC. nih.gov

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water or Buffer (e.g., Sodium Acetate) sielc.comresearchgate.net
Elution Mode Isocratic or Gradient
Flow Rate 0.8 - 1.2 mL/min
Detection UV at 254 nm researchgate.net
Temperature Ambient or controlled (e.g., 25-30 °C)

Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective method used to monitor reaction progress, identify fractions during purification, and perform a preliminary assessment of purity. nih.gov For this compound, a silica (B1680970) gel plate would serve as the stationary phase. A mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, is often effective for separating benzamide derivatives. rsc.org Visualization of the spots can be achieved under UV light (254 nm) due to the aromatic nature of the compound or by staining with a chemical reagent like ninhydrin, which reacts with the primary amine group to produce a colored spot.

Development of Derivatization Methods for Enhanced Analytical Detection

While this compound can be detected directly by UV, its detection sensitivity and chromatographic properties can be significantly improved through chemical derivatization, particularly in complex biological matrices. The primary aminomethyl group is the key target for this approach.

Pre-column derivatization involves reacting the analyte with a labeling reagent to attach a moiety that enhances its detectability. thermofisher.com This is especially useful for trace-level quantification. Common strategies include:

Fluorescent Labeling: Reagents such as dansyl chloride, o-phthalaldehyde (B127526) (OPA), or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary amines to form highly fluorescent derivatives. thermofisher.comnih.gov This allows for detection at much lower concentrations using an HPLC system equipped with a fluorescence detector. For instance, novel reagents like 2-(2-Phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) have been developed specifically for derivatizing primary aromatic amines, yielding stable products with excellent resolution on RP-HPLC columns and low detection limits (0.12–0.21 nmol/L). doi.orgnih.gov

Chromophoric Labeling: Attaching a strong chromophore can increase the molar absorptivity, improving detection limits for UV-Vis detectors. Reagents like benzoyl chloride can be used for the derivatization of biogenic amines, creating derivatives with favorable chromatographic properties. rsc.org

Mass Spectrometry Enhancement: Derivatization can improve ionization efficiency for mass spectrometric detection. For example, reacting an amine with benzylamine can enhance its signal in LC-MS/MS analysis. nih.gov This principle can be applied in reverse, where derivatizing the aminomethyl group of the target compound would yield a product with improved ESI or APCI ionization characteristics.

The choice of derivatizing agent depends on the analytical goal, the sample matrix, and the available instrumentation. These methods provide a powerful toolkit for the sensitive and selective quantification of this compound in various research applications.

Future Directions in N 3 Aminomethyl Phenyl Benzamide Research

Exploration of Novel Biological Targets

The aminomethylphenylbenzamide core is a versatile pharmacophore found in inhibitors of various enzyme families. Future research should prioritize the systematic screening of N-[3-(aminomethyl)phenyl]benzamide against a diverse panel of biological targets to uncover novel therapeutic opportunities.

Key areas for exploration include:

Kinase Inhibition: The benzamide (B126) moiety is a known hinge-binding motif in many kinase inhibitors. A comprehensive kinome scan could reveal unexpected inhibitory activity against specific kinases implicated in cancer or inflammatory diseases. researchgate.net

Epigenetic Targets: Derivatives of benzamides have shown activity against epigenetic modulators like histone deacetylases (HDACs). nih.gov Investigating the potential of this compound to inhibit various classes of HDACs or other epigenetic "reader," "writer," or "eraser" proteins could open up new therapeutic applications in oncology and neurodegenerative disorders.

Poly (ADP-ribose) Polymerase (PARP) Inhibition: The related molecule, 3-aminobenzamide (B1265367), is a well-characterized inhibitor of PARP, an enzyme crucial for DNA repair. wikipedia.org It is conceivable that this compound could also exhibit PARP inhibitory activity, warranting a thorough investigation of its effects on this enzyme family.

A proposed initial screening panel for this compound is outlined in Table 1.

Table 1: Proposed Initial Biological Target Screening Panel for this compound

Target ClassSpecific ExamplesRationale
Protein KinasesTyrosine Kinases (e.g., Abl, EGFR), Serine/Threonine Kinases (e.g., AKT, MAPK)Benzamide scaffold is a known kinase inhibitor motif. researchgate.net
Epigenetic ModifiersHistone Deacetylases (HDACs), Histone Acetyltransferases (HATs)Benzamide derivatives have shown activity against HDACs. nih.gov
DNA Repair EnzymesPoly (ADP-ribose) Polymerases (PARPs)Structural similarity to known PARP inhibitors like 3-aminobenzamide. wikipedia.org
G-Protein Coupled Receptors (GPCRs)Dopamine (B1211576) Receptors, Serotonin ReceptorsBenzamides are a known class of GPCR ligands.

Application in New Disease Models (Preclinical)

Contingent on the identification of novel biological targets, the subsequent step would involve evaluating the efficacy of this compound in relevant preclinical disease models.

Potential preclinical applications to explore include:

Oncology: Should this compound demonstrate activity against cancer-relevant targets, its anti-proliferative and pro-apoptotic effects could be assessed in various cancer cell lines and subsequently in xenograft or patient-derived xenograft (PDX) models of solid tumors or hematological malignancies. nih.gov

Neurodegenerative Diseases: Given the neuroprotective effects observed with some benzamide derivatives, it would be pertinent to investigate this compound in models of Alzheimer's disease, Parkinson's disease, or Huntington's disease. researchgate.netmdpi.comnih.gov Key assessments would include its ability to mitigate neuronal cell death, reduce protein aggregation, and improve cognitive or motor function.

Inflammatory Disorders: If the compound shows inhibitory activity against inflammatory kinases or other mediators, its potential could be explored in animal models of rheumatoid arthritis, inflammatory bowel disease, or psoriasis.

Development of Advanced Synthetic Routes and Library Synthesis

To facilitate structure-activity relationship (SAR) studies and the optimization of lead compounds, the development of efficient and versatile synthetic routes to this compound and its analogs is crucial.

Future synthetic efforts should focus on:

Combinatorial Chemistry: The development of a robust solid-phase or solution-phase combinatorial synthesis strategy would enable the rapid generation of a diverse library of this compound derivatives. nih.govnih.gov This would involve varying the substituents on both the benzoyl and the aminomethylphenyl rings to explore the chemical space around the core scaffold.

Diversity-Oriented Synthesis: Employing diversity-oriented synthesis approaches could lead to the creation of structurally complex and diverse molecules based on the this compound template, potentially revealing novel biological activities.

Flow Chemistry: The use of flow chemistry could offer advantages in terms of scalability, safety, and efficiency for the synthesis of this compound and its derivatives, particularly for the preparation of larger quantities for in vivo studies.

An example of a potential combinatorial library design is shown in Table 2.

Table 2: Exemplar Combinatorial Library Design for this compound Derivatives

Scaffold PositionR1 (Benzoyl Ring Substituents)R2 (Aminomethyl Group Modification)R3 (Phenyl Ring Substituents)
Diversity Elements -H, -F, -Cl, -CH3, -OCH3, -CF3-H, -CH3, -C2H5-H, -F, -Cl, -CH3, -OCH3

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) can significantly accelerate the drug discovery process by enabling more predictive and data-driven compound design.

Future research should leverage these computational tools for:

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models based on data from the screening of the combinatorial library can help predict the biological activity of virtual compounds and prioritize the synthesis of the most promising candidates. nih.govresearchgate.netnih.gov

De Novo Design: Generative AI models can be employed to design novel molecules with desired properties, such as high potency for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, based on the this compound scaffold. acs.org

By systematically pursuing these future directions, the full therapeutic potential of the this compound scaffold can be unlocked, potentially leading to the discovery of novel drug candidates for a range of diseases.

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Reactant of Route 1
Reactant of Route 1
N-[3-(aminomethyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(aminomethyl)phenyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.